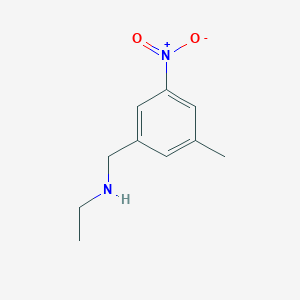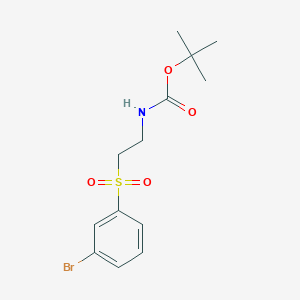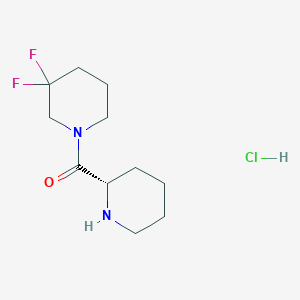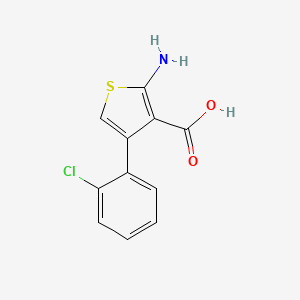
IV2Fuc,III6neuac-lcose4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
IV2Fuc,III6neuac-lcose4, also known as Sialyl-Lacto-N-fucopentaose V, is a complex oligosaccharide. It is composed of multiple monosaccharide units, including glucose, galactose, fucose, and sialic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of IV2Fuc,III6neuac-lcose4 involves multiple steps, starting from simple monosaccharides. The process typically includes glycosylation reactions, where specific glycosyl donors and acceptors are used to form glycosidic bonds. Protecting groups are often employed to ensure selective reactions at desired positions. The reaction conditions may involve the use of catalysts, solvents, and specific temperatures to optimize yields .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where glycosyltransferases are used to catalyze the formation of glycosidic bonds. This method is advantageous due to its specificity and efficiency. Alternatively, chemical synthesis methods can be scaled up for industrial production, although they may require extensive purification steps to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
IV2Fuc,III6neuac-lcose4 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the monosaccharide units.
Reduction: This reaction can reduce carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions may vary depending on the desired transformation, including temperature, pH, and solvent choice .
Major Products
The major products formed from these reactions depend on the specific modifications made to the this compound structure. For example, oxidation may lead to the formation of uronic acids, while reduction may yield alditols .
Aplicaciones Científicas De Investigación
IV2Fuc,III6neuac-lcose4 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: It plays a role in cell-cell recognition, signaling, and adhesion processes.
Medicine: It has potential therapeutic applications in targeting specific cell types and modulating immune responses.
Industry: It is used in the development of glycan-based materials and biotechnological processes.
Mecanismo De Acción
The mechanism of action of IV2Fuc,III6neuac-lcose4 involves its interaction with specific molecular targets, such as lectins and glycan-binding proteins. These interactions can modulate various biological pathways, including cell signaling, immune response, and pathogen recognition. The compound’s structure allows it to bind selectively to these targets, influencing their activity and downstream effects .
Comparación Con Compuestos Similares
Similar Compounds
Sialyl-Lacto-N-tetraose: Similar in structure but lacks the fucose unit.
Lacto-N-fucopentaose: Similar but lacks the sialic acid unit.
Lacto-N-neotetraose: Similar but has a different linkage pattern.
Uniqueness
IV2Fuc,III6neuac-lcose4 is unique due to its specific combination of sialic acid and fucose units, which confer distinct biological properties. This combination allows it to participate in unique interactions with glycan-binding proteins, making it valuable for specific research and therapeutic applications .
Propiedades
Fórmula molecular |
C43H72N2O33 |
|---|---|
Peso molecular |
1145.0 g/mol |
Nombre IUPAC |
5-acetamido-2-[[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C43H72N2O33/c1-10-21(54)26(59)30(63)39(69-10)77-36-27(60)23(56)15(6-47)72-41(36)75-33-20(45-12(3)51)38(76-35-24(57)16(7-48)71-40(31(35)64)74-32-17(8-49)70-37(65)29(62)28(32)61)73-18(25(33)58)9-68-43(42(66)67)4-13(52)19(44-11(2)50)34(78-43)22(55)14(53)5-46/h10,13-41,46-49,52-65H,4-9H2,1-3H3,(H,44,50)(H,45,51)(H,66,67) |
Clave InChI |
SVGYXIPPIWWVJC-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)COC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)OC5C(C(OC(C5O)OC6C(OC(C(C6O)O)O)CO)CO)O)NC(=O)C)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methoxy-7-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12068609.png)




![2-[(1-tert-Butyl-1H-pyrazol-4-yl)oxy]ethan-1-amine](/img/structure/B12068630.png)



![Cyclopropyl[3-fluoro-4-(trifluoromethyl)phenyl]methanamine](/img/structure/B12068660.png)
![3-Bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12068664.png)
![tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12068679.png)

